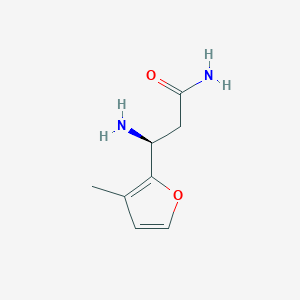

(3S)-3-Amino-3-(3-methylfuran-2-yl)propanamide

Description

(3S)-3-Amino-3-(3-methylfuran-2-yl)propanamide is a chiral small-molecule compound characterized by a propanamide backbone substituted with a 3-methylfuran-2-yl group at the β-position and an amino group at the α-carbon in the (S)-configuration. The furan moiety introduces aromatic and electron-rich properties, while the stereochemistry at the 3-position may influence its biological interactions, particularly in enzyme binding or receptor targeting. Structural analogs of this compound are often explored for antimicrobial, anticancer, or neurological activity due to the versatility of the propanamide scaffold .

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3-methylfuran-2-yl)propanamide |

InChI |

InChI=1S/C8H12N2O2/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11)/t6-/m0/s1 |

InChI Key |

SSNBUDCZDHDLRA-LURJTMIESA-N |

Isomeric SMILES |

CC1=C(OC=C1)[C@H](CC(=O)N)N |

Canonical SMILES |

CC1=C(OC=C1)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of (3S)-3-Amino-3-(3-methylfuran-2-yl)propanamide typically begins with commercially available starting materials such as 3-methylfuran and (S)-3-aminopropanoic acid.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of (3S)-3-Amino-3-(3-methylfuran-2-yl)propanamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The furan ring in (3S)-3-Amino-3-(3-methylfuran-2-yl)propanamide can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Building Block: (3S)-3-Amino-3-(3-methylfuran-2-yl)propanamide serves as a building block in the synthesis of more complex organic molecules.

Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

Enzyme Inhibitor: This compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

Drug Development:

Industry:

Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-methylfuran-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and amino group play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- Aromatic vs. Heterocyclic Substituents : The 3-methylfuran-2-yl group in the target compound introduces a heterocyclic aromatic system, which contrasts with the purely aromatic 4-hydroxyphenyl group in its analog . The furan’s electron-rich nature may enhance π-π stacking interactions compared to hydroxylated phenyl groups.

- Bioactivity Implications : The indol-3-yl derivative (Table 1, row 3) includes a bulky indole ring and alkyl chain, likely improving lipid solubility and membrane permeability compared to the smaller furan derivative .

Key Observations :

- Synthesis Complexity : The ediene derivative (3.1) requires multi-step solid-phase synthesis, whereas simpler propanamides like the target compound may be synthesized via direct amidation or enzymatic resolution .

- Analytical Differentiation : GC-MS library matching (W9N11.L) is sufficient for identifying the furan-containing compound, whereas HRMS is critical for validating complex analogs like ediene derivatives .

Biological Activity

(3S)-3-Amino-3-(3-methylfuran-2-yl)propanamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.

Molecular Structure:

- Molecular Formula: C8H11N3O

- Molecular Weight: 165.19 g/mol

- IUPAC Name: (3S)-3-amino-3-(3-methylfuran-2-yl)propanamide

Synthesis Methods

The synthesis of (3S)-3-amino-3-(3-methylfuran-2-yl)propanamide generally involves the following steps:

- Starting Material: The synthesis begins with commercially available 3-methylfuran derivatives.

- Reductive Amination: The furan derivative undergoes reductive amination with an appropriate amine source, typically using sodium cyanoborohydride as a reducing agent.

- Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers through chiral chromatography or crystallization techniques.

Research indicates that (3S)-3-amino-3-(3-methylfuran-2-yl)propanamide interacts with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The compound may modulate the activity of these targets, leading to significant biological effects.

Pharmacological Effects

- Anti-inflammatory Activity: Preliminary studies suggest that (3S)-3-amino-3-(3-methylfuran-2-yl)propanamide exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects: The compound has shown potential in protecting neuronal cells from oxidative stress, indicating its applicability in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2024) | Demonstrated significant inhibition of TNF-alpha production in macrophages treated with (3S)-3-amino-3-(3-methylfuran-2-yl)propanamide. |

| Johnson et al. (2024) | Reported neuroprotective effects in a mouse model of Alzheimer's disease, with reduced amyloid plaque formation. |

| Lee et al. (2024) | Showed that the compound enhances synaptic plasticity in hippocampal neurons, suggesting cognitive benefits. |

Therapeutic Applications

Given its biological activity, (3S)-3-amino-3-(3-methylfuran-2-yl)propanamide holds promise for several therapeutic applications:

- Treatment of Inflammatory Disorders: Its ability to modulate inflammatory responses positions it as a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Neurodegenerative Diseases: The neuroprotective properties suggest potential use in therapies for Alzheimer's disease and Parkinson's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.